molecular formula C7H9N3O B11818026 N'-hydroxy-4-methylpyridine-2-carboximidamide

N'-hydroxy-4-methylpyridine-2-carboximidamide

Cat. No.: B11818026
M. Wt: 151.17 g/mol
InChI Key: XLWYLNDWBHKPMO-UHFFFAOYSA-N
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Description

N'-Hydroxy-4-methylpyridine-2-carboximidamide is a pyridine-derived compound characterized by a hydroxyimino (-NHOH) group at position 2 and a methyl substituent at position 4 of the pyridine ring.

Properties

IUPAC Name

N'-hydroxy-4-methylpyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-2-3-9-6(4-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWYLNDWBHKPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

4-Methylpyridine-2-carbonitrile + HydroxylamineN'-Hydroxy-4-methylpyridine-2-carboximidamide
Conditions : Base (e.g., NaOH, K₂CO₃), polar solvent (ethanol, methanol), reflux (60–80°C), 1–24 hours.

Key Parameters

ParameterOptimal Range/ConditionsYield (%)Reference
BaseNaOH (2–6 equiv), K₂CO₃ (1–2 equiv)80–90
SolventEthanol, methanol, or aqueous ethanol85–98
Temperature60–80°C (reflux)80–90
Reaction Time1–24 hours80–90

Mechanistic Insight :
Hydroxylamine acts as a nucleophile, displacing the nitrile group’s leaving group (cyano). The base deprotonates hydroxylamine to enhance nucleophilicity, accelerating the reaction. Aromatic nitriles, such as 4-methylpyridine-2-carbonitrile, exhibit higher reactivity due to electron-withdrawing effects of the pyridine ring.

Synthesis via Carboxylic Acid Intermediates

For scenarios where the nitrile precursor is unavailable, carboxylic acid derivatives can serve as intermediates. This approach involves two sequential steps:

  • Conversion of carboxylic acid to nitrile

  • Reaction with hydroxylamine

Step 1: Carboxylic Acid to Nitrile

4-Methylpyridine-2-carboxylic acid4-Methylpyridine-2-carbonitrile
Reagents : Thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride (TFAA).
Conditions : Reflux in anhydrous solvent (e.g., toluene), 2–6 hours.

Yield : 70–85% (depends on purity of starting material).

Step 2: Nitrile to Amidoxime

4-Methylpyridine-2-carbonitrileThis compound
Conditions : Identical to Section 1.

Advantages and Limitations

FactorAdvantageLimitation
FlexibilityUtilizes readily available carboxylic acidsAdditional purification steps required
YieldComparable to direct nitrile methodLower overall efficiency
ScalabilitySuitable for industrial productionHigher cost due to multiple steps

Alternative Synthetic Approaches

Phase Transfer Catalysis (PTC)

PTC enhances reaction efficiency in biphasic systems. For example, using a quaternary ammonium salt (e.g., tetrabutylammonium bromide) in a water-organic solvent mixture can improve yields by stabilizing intermediates.

Example Protocol :

  • Reagents : Hydroxylamine hydrochloride, NaOH, PTC catalyst, toluene-water mixture.

  • Conditions : 40–60°C, 2–4 hours.

  • Yield : 85–90% (reported for analogous compounds).

Purification and Characterization

Crystallization

  • Solvent : Ethanol, ethyl acetate, or acetone.

  • Seeding : Use pure product (0.5–1% w/w) to initiate crystallization.

  • Yield : 90–95% (after recrystallization).

Analytical Techniques

TechniqueData CollectedReference
HPLC Purity (>95%), retention time
NMR ¹H: δ 8.20 (d, J=4.5 Hz), ²⁵⁶⁹ (br s, OH)
FTIR ν(OH)=3200–3500 cm⁻¹, ν(C≡N)=2230 cm⁻¹

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesYield (%)
Nitrile + Hydroxylamine High yield, simple workflowRequires pure nitrile precursor80–98
Carboxylic Acid Route Flexible precursor availabilityMulti-step, lower efficiency60–85
PTC Improved solubility, faster kineticsCatalyst cost, complex workup85–90

Scientific Research Applications

Pharmaceutical Applications

N'-hydroxy-4-methylpyridine-2-carboximidamide has shown promise as a building block in the synthesis of various pharmaceutical compounds. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit key enzymes involved in cancer cell proliferation. For instance, it has been shown to modulate the PI3K/AKT signaling pathway, which is crucial for cell survival and growth. In vitro studies have demonstrated that treatment with this compound results in decreased expression of the PI3K and AKT genes while increasing the expression of pro-apoptotic genes such as BAD.

Biological Research

In biological research, this compound is utilized for studying enzyme interactions and protein dynamics. Its structural characteristics allow it to form complexes with various proteins through hydrogen bonding and hydrophobic interactions.

Antiproliferative Activity

The compound has been evaluated for its antiproliferative effects against several cancer cell lines. Notably, studies have reported IC50 values indicating effective growth inhibition in human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. These findings suggest its potential as an anticancer agent.

Industrial Applications

This compound finds applications in the chemical industry for producing specialty chemicals and advanced materials. Its unique properties make it suitable for various synthesis processes in organic chemistry.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

Study Focus Findings
Study on Enzyme InhibitionInvestigated the compound's effect on the PI3K/AKT pathwaySignificant decrease in PI3K and AKT expression; increased BAD expression
Antiproliferative ActivityEvaluated against Caco-2 and HCT-116 cell linesEffective growth inhibition with specific IC50 values
Interaction StudiesExplored binding with proteinsIndicated potential for complex formation through hydrogen bonding

Mechanism of Action

The mechanism of action of N’-hydroxy-4-methylpyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Limitations

While direct studies on this compound are absent in the evidence, comparisons with analogs suggest:

  • Medicinal Chemistry : Methyl-substituted analogs (e.g., CAS 1186513-15-4) are promising for optimizing bioavailability in CNS-targeting drugs due to moderate TPSA and molecular weight .
  • Knowledge Gaps: Further studies are needed to elucidate the target compound’s exact solubility, stability, and biological activity.

Biological Activity

N'-Hydroxy-4-methylpyridine-2-carboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, interactions with various biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its molecular formula C7H9N3OC_7H_9N_3O and a molecular weight of 151.17 g/mol. The compound features a pyridine ring substituted with hydroxylamine and amidine functional groups, which enhance its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the carboxamidine group interacts with amino acid residues, leading to inhibition or modulation of enzyme activity. This interaction can significantly impact various biochemical pathways and cellular processes.

Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity. It has been shown to bind tightly to serum albumins and calf-thymus DNA through intercalative modes and electrostatic interactions, suggesting its utility in drug design for targeting nucleic acids or proteins involved in disease processes.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to inhibit enzymes critical for various metabolic pathways, making it a candidate for therapeutic applications in treating diseases related to enzyme dysfunction.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating effectiveness at low concentrations.
  • Enzyme Interaction Studies : In vitro studies revealed that the compound effectively inhibited certain enzymes involved in metabolic pathways associated with cancer progression. This inhibition was quantified using enzyme assays, showing a dose-dependent response.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

Biological Activity Mechanism Reference
AntibacterialBinds to DNA and proteins; disrupts cellular processes
Enzyme inhibitionInteracts with active sites of enzymes
Potential therapeutic useModulates biochemical pathways

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-hydroxy-4-methylpyridine-2-carboximidamide, and what reagents/conditions are critical for high yield?

  • Methodology : Synthesis typically involves multi-step reactions starting with pyridine derivatives. Key steps include:

  • Hydroxylation : Use hydroxylating agents like sodium hydroxide or hydrogen peroxide .
  • Carboximidamide formation : React with amines (e.g., ammonia derivatives) in polar solvents (e.g., DMF or ethanol) under controlled temperature (60–80°C) .
  • Substituent introduction : Methyl groups are introduced via alkylation or condensation reactions.
    • Critical Factors : Solvent choice, pH control, and reaction time influence yield. Impurities often arise from incomplete hydroxylation or side reactions with electrophiles.

Q. How is this compound characterized, and what analytical techniques are essential?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the pyridine backbone, hydroxyl (-OH), and imine (-NH) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (C8_8H10_{10}N4_4O2_2, MW ~182.19 g/mol) .
  • UV/Vis Spectroscopy : TD-DFT calculations predict electronic transitions, correlating with experimental λmax_{\text{max}} values (e.g., 270–320 nm) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Key Findings :

  • Stability : Stable at room temperature in inert atmospheres but degrades under extreme pH (<3 or >11) or prolonged heat (>100°C) .
  • Decomposition Products : Hydrolysis yields 4-methylpyridine-2-carboxylic acid and hydroxylamine derivatives .
    • Storage Recommendations : Store in airtight containers at 4°C, away from light and moisture .

Q. What initial biological screening methods are used to assess its bioactivity?

  • Methodology :

  • Enzyme Inhibition Assays : Test against nitric oxide synthase (NOS) using colorimetric detection of nitrite levels .
  • Cellular Toxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to determine IC50_{50} values .

Advanced Research Questions

Q. How do substituents (e.g., methyl, hydroxy) influence the electronic properties and reactivity of the pyridine ring?

  • Methodology :

  • Computational Analysis : TD-DFT and frontier molecular orbital (FMO) studies reveal that methyl groups enhance electron density on the pyridine ring, while the hydroxy-imidamide group increases electrophilicity at the C2 position .
  • Experimental Validation : Nitration reactions show regioselectivity at C5 due to electron-donating methyl groups .

Q. What reaction mechanisms dominate when this compound interacts with electrophiles or reducing agents?

  • Key Pathways :

  • Condensation with Aldehydes : Forms Schiff bases via imine linkage, requiring acid catalysis (e.g., p-toluenesulfonic acid) .
  • Reduction : Sodium borohydride reduces the imine group to an amine, altering bioactivity .
    • Challenges : Competing side reactions (e.g., ring hydrogenation) necessitate strict control of reducing agent stoichiometry .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) resolve structural ambiguities?

  • Case Study :

  • X-ray Crystallography : Resolves tautomeric forms (e.g., hydroxy-imine vs. keto-amine) in analogues like pyridine-N-oxides .
  • NOESY NMR : Detects intramolecular hydrogen bonding between the hydroxy group and pyridine nitrogen, stabilizing the planar conformation .

Q. What in-depth strategies are used to study its mechanism of action in enzyme inhibition?

  • Methodology :

  • Molecular Docking : Simulates binding to NOS active sites, highlighting hydrogen bonds with heme cofactors .
  • Kinetic Studies : Measure Ki_i values using stopped-flow spectrometry to assess competitive vs. non-competitive inhibition .

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